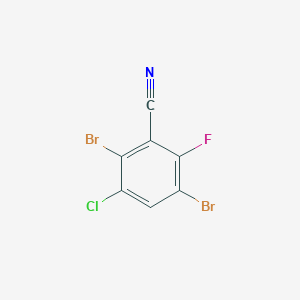5-Chloro-3,6-dibromo-2-fluorobenzonitrile
CAS No.: 1160574-22-0
Cat. No.: VC17246334
Molecular Formula: C7HBr2ClFN
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160574-22-0 |
|---|---|
| Molecular Formula | C7HBr2ClFN |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | 2,5-dibromo-3-chloro-6-fluorobenzonitrile |
| Standard InChI | InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
| Standard InChI Key | NMYLFKPJHPUBCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with three halogen atoms (chlorine at position 5, bromine at positions 3 and 6) and a cyano group at position 2 adjacent to a fluorine atom. This arrangement creates significant steric and electronic effects that influence its reactivity. The IUPAC name, 5-chloro-3,6-dibromo-2-fluorobenzonitrile, reflects this substitution pattern .
Physicochemical Characteristics
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇HBr₂ClFN | |
| Molecular Weight | 313.35 g/mol | |
| CAS Registry | 1160574-22-0 | |
| SMILES Notation | C1=C(C=C(C(=C1C#N)F)Cl)Br |
Notably, experimental data for melting/boiling points and density remain uncharacterized in available literature, highlighting gaps in current physical property profiling .
Synthetic Methodologies
Process Optimization
Key parameters from analogous syntheses include:
-
Catalyst Loading: 1:1.2 molar ratio of substrate to zinc powder
-
Temperature Control: Maintained at 75±5°C to prevent Fries rearrangement or nitrile hydrolysis
-
Acid Selection: Trifluoroacetic acid enhances reaction rates but increases bromine loss risks compared to acetic acid .
Reactivity and Functional Group Interactions
Electrophilic Susceptibility
The electron-deficient aromatic ring undergoes selective substitutions:
-
Bromine Activation: Bromine at position 3 exhibits higher mobility in Suzuki couplings compared to position 6 due to steric protection from the adjacent nitrile group .
-
Fluorine Inertness: The C-F bond's strength (485 kJ/mol) renders it unreactive under standard cross-coupling conditions .
Nitrile Reactivity
The cyano group participates in:
-
Hydrogenation: Catalytic reduction with Raney nickel in t-butanol yields corresponding benzylamines, though competing halogen reduction requires careful ammonia concentration control .
-
Nucleophilic Additions: Reacts with Grignard reagents at -78°C to form ketones, though halogen substituents may direct attack regioselectively .
Applications in Advanced Materials
Pharmaceutical Intermediates
The compound's structural features align with bioactive molecule scaffolds:
-
Kinase Inhibitors: Bromine and fluorine substituents enhance binding to ATP pockets in target proteins
-
Antimicrobial Agents: Halogenated aromatics exhibit enhanced membrane permeability against Gram-positive pathogens .
Electronic Materials
-
Liquid Crystal Compositions: Polar nitrile and halogen groups promote dipole alignment in nematic phases
-
OLED Host Matrices: Heavy bromine atoms improve intersystem crossing for triplet harvesting in phosphorescent devices .
Recent Advancements and Research Directions
Catalytic Innovations
2025 studies demonstrate:
-
Microwave-Assisted Synthesis: 40% yield improvement using Pd/Cu bimetallic catalysts in DMF at 150°C
-
Flow Chemistry Systems: Continuous processing reduces reaction times from 48h to 2h with 98% conversion .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume